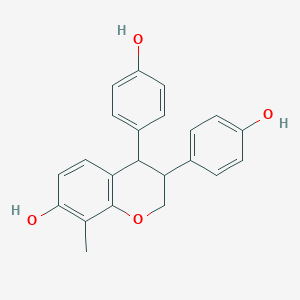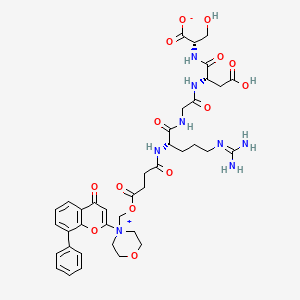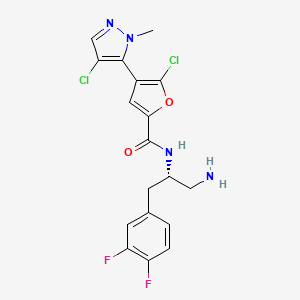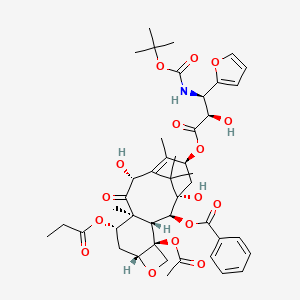
PLX8394
Übersicht
Beschreibung
Es wurde entwickelt, um den Mitogen-aktivierten Protein-Kinase (MAPK)-Signalweg zu hemmen, der in verschiedenen Krebsarten aufgrund von Mutationen im BRAF-Gen häufig hyperaktiviert ist . Im Gegensatz zu BRAF-Inhibitoren der ersten Generation induziert PLX8394 keine paradoxe Aktivierung des MAPK-Signalwegs, was es zu einem vielversprechenden Kandidaten für die Behandlung von Tumoren macht, die durch BRAF-Mutationen angetrieben werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und ihre anschließenden Kupplungsreaktionen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. er beinhaltet typischerweise die Verwendung fortschrittlicher organischer Synthesetechniken, einschließlich palladiumkatalysierter Kupplungsreaktionen und selektiver funktioneller Gruppenumwandlungen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies würde die Verwendung von automatisierten Reaktoren, strenger Qualitätskontrollmaßnahmen und Reinigungstechniken wie Kristallisation und Chromatographie umfassen .
Wissenschaftliche Forschungsanwendungen
PLX8394 has several scientific research applications, particularly in the fields of oncology and molecular biology. It is used to study the inhibition of the MAPK pathway in cancer cells, providing insights into the treatment of BRAF-mutated cancers such as melanoma, colorectal cancer, and brain tumors . Additionally, this compound is being investigated in clinical trials for its efficacy and safety in treating various solid tumors .
Wirkmechanismus
Target of Action
It was designed to target a wide range of BRAF mutations while sparing wild type forms of RAF .
Mode of Action
PLX8394 interacts with its targets by selectively inhibiting ERK signaling in tumors driven by dimeric BRAF mutants, including BRAF fusions and splice variants, as well as BRAFV600 monomers . As a “paradox breaker,” this compound could therefore treat acquired resistance to current RAF inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAF/MEK/ERK signaling pathway . This pathway is crucial for cell proliferation and survival. This compound inhibits this pathway by targeting mutated BRAF, thereby preventing the paradoxical MAPK pathway activation that is often seen with first-generation BRAF inhibitors .
Biochemische Analyse
Biochemical Properties
PLX8394 plays a crucial role in biochemical reactions by selectively inhibiting BRAF proteins. Unlike first-generation BRAF inhibitors, this compound does not induce paradoxical activation of the RAF/MEK/ERK pathway in cells with stimulated RAS signaling. It blocks signaling from both monomeric BRAF V600 and dimeric BRAF non-V600 mutations . This selective inhibition helps prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation . By inhibiting the BRAF protein, this compound disrupts the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations . Additionally, this compound has been shown to decrease the levels of RAS-dependent BRAF dimers and RAS-independent BRAF dimers, further contributing to its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of BRAF proteins. This compound disrupts BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers, but not CRAF homodimers or ARAF-containing dimers . This selective inhibition prevents the activation of the RAF/MEK/ERK signaling pathway, which is essential for cancer cell proliferation and survival. By targeting both monomeric BRAF V600 and dimeric BRAF non-V600 mutations, this compound effectively inhibits ERK signaling in tumors driven by these mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound retains its inhibitory effects on the RAF/MEK/ERK signaling pathway over extended periods . The stability and degradation of this compound have been evaluated, and it has been found to maintain its activity without significant degradation . Long-term effects on cellular function have also been observed, with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective in both BRAF V600E and certain non-V600E lung adenocarcinoma models, in vitro and in vivo . Higher doses of this compound have been associated with increased efficacy in inhibiting tumor growth, but also with potential toxic effects . It is important to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to inhibit the RAF/MEK/ERK signaling pathway by blocking the activity of BRAF proteins . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells . The precise metabolic pathways and interactions of this compound are still being investigated to fully understand its effects on cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally available compound, which allows for systemic distribution after administration . This compound has been shown to penetrate the central nervous system (CNS) and achieve clinically relevant concentrations in brain tumors . The transport and distribution of this compound within cells and tissues are influenced by factors such as its chemical properties and interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to specific compartments within cells, including the cytoplasm and nucleus . This localization is essential for its ability to inhibit the RAF/MEK/ERK signaling pathway and exert its anti-cancer effects. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being investigated to fully understand its subcellular localization and activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PLX8394 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions and selective functional group transformations .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PLX8394 unterliegt hauptsächlich Stoffwechselreaktionen im Körper, einschließlich Oxidation und Reduktion. Es ist so konzipiert, dass es unter physiologischen Bedingungen stabil ist und das BRAF-Protein selektiv hemmt, ohne signifikanten chemischen Transformationen zu unterliegen .
Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die bei der Synthese von this compound verwendet werden, gehören Palladiumkatalysatoren, organische Lösungsmittel und verschiedene Schutzgruppen, um selektive Reaktionen zu gewährleisten. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische pH-Bereiche, um die Reaktionsergebnisse zu optimieren .
Hauptprodukte: Das Hauptprodukt der Synthese von this compound ist der endgültige pharmazeutische Wirkstoff (API), der anschließend zu einer oralen Darreichungsform für den klinischen Einsatz formuliert wird .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Onkologie und Molekularbiologie. Es wird verwendet, um die Hemmung des MAPK-Signalwegs in Krebszellen zu untersuchen, wodurch Einblicke in die Behandlung von BRAF-mutierten Krebsarten wie Melanom, Darmkrebs und Hirntumoren gewonnen werden . Darüber hinaus wird this compound in klinischen Studien auf seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener solider Tumoren untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung des BRAF-Proteins, das ein Schlüsselbestandteil des MAPK-Signalwegs ist. Durch die Bindung an das mutierte BRAF verhindert this compound die Aktivierung nachgeschalteter Signalmoleküle, wodurch die Zellproliferation gehemmt und die Apoptose in Krebszellen induziert wird . Diese selektive Hemmung trägt auch dazu bei, die paradoxe Aktivierung des MAPK-Signalwegs zu vermeiden, was ein häufiges Problem bei BRAF-Inhibitoren der ersten Generation ist .
Vergleich Mit ähnlichen Verbindungen
PLX8394 ist im Vergleich zu anderen BRAF-Inhibitoren einzigartig, da es sowohl monomere als auch dimere Formen von BRAF selektiv hemmen kann, ohne eine paradoxe Aktivierung des MAPK-Signalwegs zu verursachen . Zu ähnlichen Verbindungen gehören Vemurafenib, Dabrafenib und Encorafenib, die BRAF-Inhibitoren der ersten Generation sind. diese Verbindungen führen oft zu einer paradoxen Aktivierung des MAPK-Signalwegs, was zu unerwünschten Wirkungen und einer begrenzten Wirksamkeit führt .
Liste ähnlicher Verbindungen:- Vemurafenib
- Dabrafenib
- Encorafenib
- PLX7904 (ein weiterer BRAF-Inhibitor der nächsten Generation)
This compound zeichnet sich durch sein verbessertes Sicherheitsprofil und seine breitere Wirksamkeit bei der Behandlung von BRAF-mutierten Krebsarten aus .
Eigenschaften
IUPAC Name |
(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYACLQUDUDXAPA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393466-87-9 | |
| Record name | PLX-8394 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393466879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLX8394 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plixorafenib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2L7Z273SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















